

# Undecyl Hydrogen Phthalate: A Toxicological Profile and In-Depth Technical Guide

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## Compound of Interest

Compound Name: *Undecyl hydrogen phthalate*

CAS No.: 51622-03-8

Cat. No.: B041335

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## Abstract

**Undecyl hydrogen phthalate**, the monoester metabolite of diundecyl phthalate (DUP), is a molecule of increasing toxicological interest. As a member of the long-chain phthalate class, its potential as an endocrine disruptor and reproductive toxicant warrants a thorough examination. This technical guide provides a comprehensive overview of the current state of knowledge regarding the toxicological profile of **undecyl hydrogen phthalate**. Due to a scarcity of direct studies on this specific monoester, this guide synthesizes data from its parent compound, DUP, and structurally similar long-chain phthalate monoesters to construct a robust toxicological assessment. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of environmental contaminants and their impact on human health.

## Introduction: The Context of Phthalate Toxicology

Phthalates are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polyvinyl chloride (PVC) and other plastics.<sup>[1]</sup> Their ubiquitous presence in consumer products, from food packaging and medical devices to personal care

products and toys, results in widespread human exposure.[2][3] The primary concern surrounding phthalates is not acute toxicity, which is generally low, but their potential for long-term adverse health effects, particularly as endocrine-disrupting chemicals (EDCs).[1][2]

The toxicological activity of phthalate diesters is primarily attributed to their monoester metabolites, which are formed through hydrolysis in the gastrointestinal tract or other tissues.[4] These monoesters are considered the biologically active agents responsible for the observed toxic effects.[4][5] This guide focuses on **undecyl hydrogen phthalate**, the monoester of DUP, a high molecular weight phthalate.

## Physicochemical Properties and Toxicokinetics

### 2.1. Chemical Identity

- Chemical Name: **Undecyl hydrogen phthalate**; Monoundecyl Phthalate[6]
- Synonyms: 2-undecoxycarbonylbenzoic acid; 2-((Undecyloxy)carbonyl)benzoic acid[6]
- CAS Number: 51622-03-8[6]
- Molecular Formula: C<sub>19</sub>H<sub>28</sub>O<sub>4</sub>[6]
- Parent Compound: Diundecyl phthalate (DUP) (CAS: 3648-20-2)[7]

### 2.2. Metabolism and Bioavailability

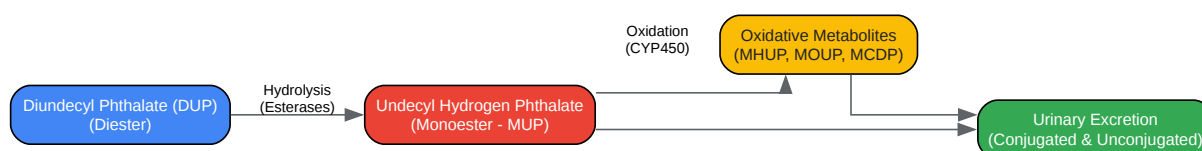
The metabolic pathway for phthalates is a critical determinant of their toxicity. Following exposure to the parent diester, DUP, the initial and most significant metabolic step is the hydrolysis to **undecyl hydrogen phthalate** (monoundecyl phthalate).[7] This conversion is a prerequisite for systemic toxicity.

Long-chain phthalates like DUP are further metabolized through oxidative processes, leading to the formation of hydroxylated, oxo, and carboxylated metabolites.[4] In vitro studies using human liver microsomes have identified several specific metabolites of DUP, including:[8]

- Mono-undecyl phthalate (MUP)
- Mono-hydroxyundecyl phthalate (MHUP)

- Mono-oxoundecyl phthalate (MOUP)
- Mono-carboxydecyl phthalate (MCDP)

The presence of these metabolites in human urine confirms systemic exposure to DUP and its subsequent metabolism.[8]



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Figure 1: Generalized metabolic pathway of diundecyl phthalate (DUP).

## Toxicological Profile: An Evidence-Based Assessment

Direct toxicological data for **undecyl hydrogen phthalate** is limited. Therefore, this profile is constructed by integrating information from its parent compound, DUP, and by drawing parallels with other well-studied long-chain phthalate monoesters, such as mono(2-ethylhexyl) phthalate (MEHP).

### 3.1. Acute Toxicity

Phthalates as a class exhibit low acute toxicity.[2] Rodent studies have reported median lethal dose (LD50) values for various phthalates in the range of 1–30 g/kg body weight.[2] Specific LD50 data for **undecyl hydrogen phthalate** are not readily available. However, for the parent compound, diundecyl phthalate (DUP), an intraperitoneal LD50 in mice has been reported to be greater than 100 g/kg, indicating very low acute toxicity.[7]

### 3.2. Reproductive and Developmental Toxicity

The primary toxicological concern for phthalates is their effect on the reproductive system, particularly during development.[9] Phthalates are known to be anti-androgenic, meaning they

can interfere with the production and action of male hormones.

While specific studies on **undecyl hydrogen phthalate** are lacking, exposure to phthalate mixtures has been shown to cause reproductive tract malformations in male rats.[10] Exposure to certain phthalates during pregnancy is associated with adverse outcomes such as preterm birth, low birth weight, and pregnancy loss.[11]

### 3.3. Endocrine Disruption

The endocrine-disrupting properties of phthalates are the mechanistic basis for their reproductive and developmental toxicity. Phthalate monoesters can interact with various nuclear receptors and signaling pathways involved in hormone synthesis and regulation.

Studies on analogous monoesters, such as MEHP and monobutyl phthalate (MBP), have demonstrated adverse effects on endocrine organs in male pubertal rats, including changes in the liver, kidney, and pancreas.[12] These effects were observed at doses ranging from 25 to 400 mg/kg body weight per day.[12]

### 3.4. Genotoxicity and Carcinogenicity

The genotoxic potential of phthalates is a subject of ongoing research. Some studies suggest that certain phthalates can induce oxidative stress, leading to DNA damage.[13] In vitro exposure of human placental cells to MEHP has been shown to induce oxidative stress responses.[11]

The carcinogenicity of phthalates, particularly di(2-ethylhexyl) phthalate (DEHP), has been observed in rodents, with the liver being a primary target organ.[13] However, the relevance of these findings to humans is still debated. There is currently no direct data on the carcinogenicity of **undecyl hydrogen phthalate**.

## Quantitative Toxicological Data Summary

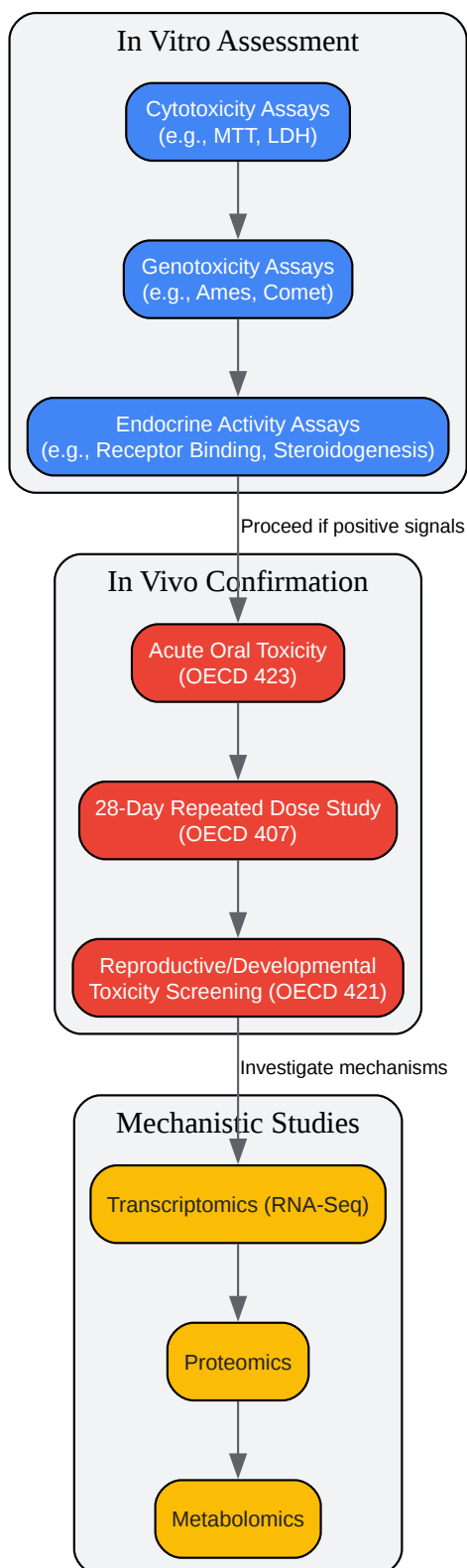
Due to the lack of specific data for **undecyl hydrogen phthalate**, the following table includes data for the parent compound (DUP) and a well-studied analogous monoester (MEHP) to provide context.

Compound	Test Type	Species	Route	Value	Endpoint	Reference
Diundecyl Phthalate (DUP)	LD50	Mouse	Intraperitoneal	>100 g/kg	Acute Lethality	[7]
Mono(2-ethylhexyl) Phthalate (MEHP)	Sub-chronic	Rat (male)	Oral (gavage)	25-400 mg/kg/day for 28 days	Increased liver weight, altered biochemical parameters	[12]
Di(2-ethylhexyl) Phthalate (DEHP)	TDI	Human	-	48 µg/kg body weight/day	Tolerable Daily Intake	[2]
Di(2-ethylhexyl) Phthalate (DEHP)	NOAEL	Human	-	4.8 mg/kg body weight/day	No Observed Adverse Effect Level	[2]

TDI: Tolerable Daily Intake; NOAEL: No-Observed-Adverse-Effect Level. It is important to note that the TDI and NOAEL for DEHP are based on studies of the parent compound, not the monoester metabolite directly.

## Proposed Experimental Workflow for Hazard Characterization

Given the significant data gaps for **undecyl hydrogen phthalate**, a structured experimental approach is necessary to fully characterize its toxicological profile. The following workflow outlines key assays and methodologies based on established toxicological testing paradigms.



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Figure 2: Proposed experimental workflow for **undecyl hydrogen phthalate**.

## 5.1. Step-by-Step Methodologies

### 5.1.1. In Vitro Endocrine Activity: Steroidogenesis Assay in H295R Cells

- **Cell Culture:** Culture human adrenocortical carcinoma (H295R) cells in a suitable medium supplemented with fetal bovine serum and antibiotics.
- **Exposure:** Plate cells in multi-well plates and allow them to adhere. Replace the medium with a serum-free medium containing various concentrations of **undecyl hydrogen phthalate** (and appropriate controls).
- **Incubation:** Incubate the cells for a defined period (e.g., 48 hours).
- **Hormone Quantification:** Collect the cell culture supernatant and quantify the levels of key steroid hormones (e.g., testosterone, estradiol) using validated methods such as ELISA or LC-MS/MS.
- **Data Analysis:** Compare hormone levels in treated cells to vehicle controls to determine if **undecyl hydrogen phthalate** inhibits or stimulates steroidogenesis.

### 5.1.2. In Vivo Subchronic Toxicity: 28-Day Repeated Dose Oral Toxicity Study in Rodents (Based on OECD Guideline 407)

- **Animal Selection:** Use a standardized strain of laboratory rats (e.g., Sprague-Dawley), with an equal number of males and females per group.
- **Dose Groups:** Establish at least three dose levels of **undecyl hydrogen phthalate** and a vehicle control group. Doses should be selected based on any available preliminary toxicity data or by range-finding studies.
- **Administration:** Administer the test substance daily by oral gavage for 28 consecutive days.
- **Observations:** Conduct daily clinical observations and weekly body weight and food consumption measurements.
- **Clinical Pathology:** At the end of the study, collect blood for hematology and clinical chemistry analysis.

- Necropsy and Histopathology: Perform a full necropsy on all animals. Weigh key organs (liver, kidneys, gonads, etc.) and preserve them for histopathological examination.
- Data Analysis: Analyze all data for statistically significant differences between treated and control groups to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).

## Conclusion and Future Directions

The toxicological profile of **undecyl hydrogen phthalate** is currently incomplete, with a significant reliance on data from its parent compound and other phthalate analogs. The available evidence suggests that, like other long-chain phthalate monoesters, it is likely to be a reproductive and developmental toxicant with endocrine-disrupting properties. However, without direct studies, a definitive risk assessment remains challenging.

Future research should prioritize the generation of specific toxicological data for **undecyl hydrogen phthalate** following established international guidelines. This includes comprehensive in vitro and in vivo studies to determine its potency, identify target organs, and elucidate its mechanisms of action. Such data are crucial for informing regulatory decisions and protecting human health from the potential risks associated with exposure to this and other phthalates.

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